molecular formula C12H16 B076222 3,3,5-trimethyl-1,2-dihydroindene CAS No. 14276-95-0

3,3,5-trimethyl-1,2-dihydroindene

Cat. No.: B076222
CAS No.: 14276-95-0
M. Wt: 160.25 g/mol
InChI Key: OEAUYEGWUJMPQQ-UHFFFAOYSA-N
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Description

3,3,5-trimethyl-1,2-dihydroindene is an organic compound with the molecular formula C12H16 It is a derivative of indene, characterized by the presence of three methyl groups attached to the indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3,5-trimethyl-1,2-dihydroindene can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives in the presence of a catalyst such as palladium on carbon. The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through a solution of the indene derivative in an appropriate solvent.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of indene derivatives. This process is carried out in large reactors where the reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,5-trimethyl-1,2-dihydroindene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst, converting the compound to its fully saturated form.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other suitable catalysts.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3,3,5-trimethyl-1,2-dihydroindene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,5-trimethyl-1,2-dihydroindene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

3,3,5-trimethyl-1,2-dihydroindene can be compared to other indene derivatives:

    1H-Indene, 2,3-dihydro-1,1,3-trimethyl-: Similar structure but with different methyl group positions, leading to variations in chemical reactivity and applications.

    1H-Indene, 2,3-dihydro-1,1-dimethyl-: Lacks one methyl group, resulting in different physical and chemical properties.

    Indane: The parent compound without any methyl substitutions, used as a reference for understanding the effects of methylation on indene derivatives.

Properties

CAS No.

14276-95-0

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

3,3,5-trimethyl-1,2-dihydroindene

InChI

InChI=1S/C12H16/c1-9-4-5-10-6-7-12(2,3)11(10)8-9/h4-5,8H,6-7H2,1-3H3

InChI Key

OEAUYEGWUJMPQQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(CCC2(C)C)C=C1

Canonical SMILES

CC1=CC2=C(CCC2(C)C)C=C1

Origin of Product

United States

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